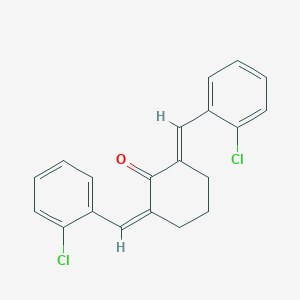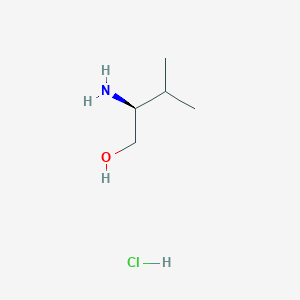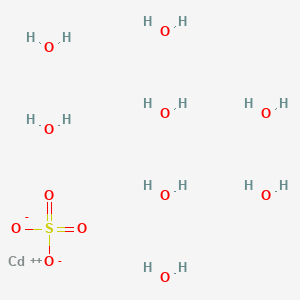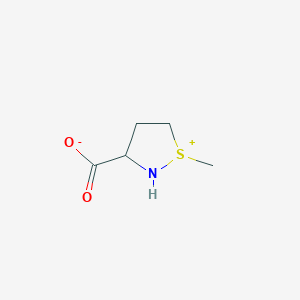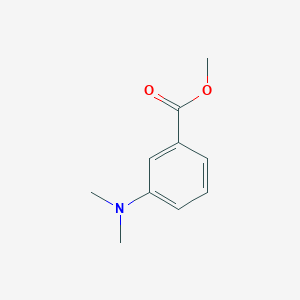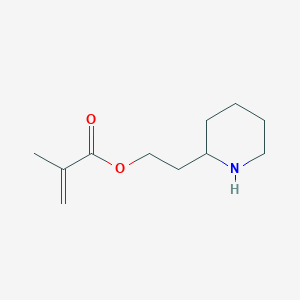
2-Piperidinoethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinoethyl methacrylate (PEMA) is a monomer that is used in the synthesis of various polymers. It has been extensively studied for its potential applications in the fields of drug delivery, tissue engineering, and biomaterials. In
Wirkmechanismus
The mechanism of action of 2-Piperidinoethyl methacrylate-based polymers in drug delivery systems involves the diffusion of the drug through the polymer matrix. The rate of drug release can be controlled by adjusting the composition of the polymer and the crosslinking density. 2-Piperidinoethyl methacrylate-based hydrogels for tissue engineering applications provide a three-dimensional scaffold for cell growth and proliferation.
Biochemische Und Physiologische Effekte
2-Piperidinoethyl methacrylate-based polymers have been shown to be biocompatible and non-toxic. In vitro studies have demonstrated that 2-Piperidinoethyl methacrylate-based hydrogels support cell adhesion, proliferation, and differentiation. In vivo studies have shown that 2-Piperidinoethyl methacrylate-based polymers exhibit minimal inflammatory response and are well-tolerated by the host tissue.
Vorteile Und Einschränkungen Für Laborexperimente
2-Piperidinoethyl methacrylate-based polymers offer several advantages for lab experiments, including their ease of synthesis, biocompatibility, and tunable properties. However, they also have some limitations, such as their susceptibility to hydrolysis and degradation over time.
Zukünftige Richtungen
Future research on 2-Piperidinoethyl methacrylate-based polymers could focus on the development of new synthesis methods that improve the efficiency and yield of the reaction. Additionally, more studies could be conducted to investigate the biocompatibility and toxicity of 2-Piperidinoethyl methacrylate-based polymers in vivo. Finally, the potential applications of 2-Piperidinoethyl methacrylate-based polymers in tissue engineering and drug delivery systems could be further explored.
Synthesemethoden
2-Piperidinoethyl methacrylate can be synthesized using various methods, including free-radical polymerization, anionic polymerization, and cationic polymerization. The most common method involves the free-radical polymerization of methacrylic acid with piperidine. The reaction proceeds in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
2-Piperidinoethyl methacrylate has been extensively studied for its potential applications in drug delivery systems. It has been used as a monomer in the synthesis of various polymers, such as poly(2-Piperidinoethyl methacrylate-co-PEGMA), which have been shown to be effective in the controlled release of drugs. 2-Piperidinoethyl methacrylate-based polymers have also been used in the development of hydrogels for tissue engineering applications.
Eigenschaften
CAS-Nummer |
19416-48-9 |
|---|---|
Produktname |
2-Piperidinoethyl methacrylate |
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
2-piperidin-2-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10/h10,12H,1,3-8H2,2H3 |
InChI-Schlüssel |
GMTJKMKNOIUGPG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCC1CCCCN1 |
Kanonische SMILES |
CC(=C)C(=O)OCCC1CCCCN1 |
Synonyme |
Methacrylic acid 2-piperidinoethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



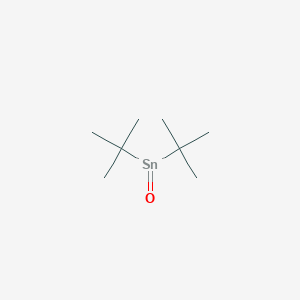
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
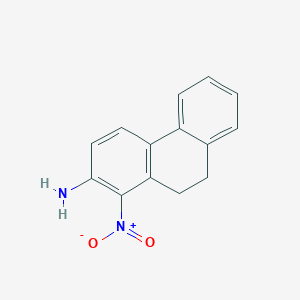
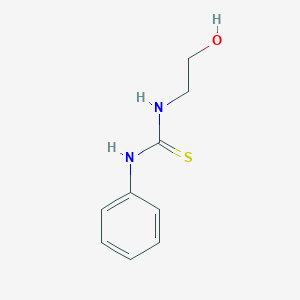
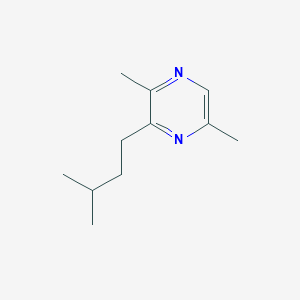
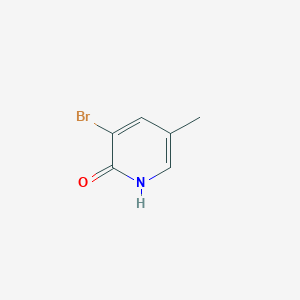
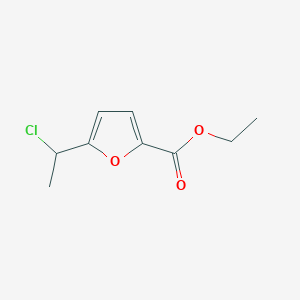
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)
